molecular formula C26H31N5O4 B1193527 Ensifentrine CAS No. 298680-25-8

Ensifentrine

Cat. No. B1193527
CAS RN: 298680-25-8
M. Wt: 477.565
InChI Key: CSOBIBXVIYAXFM-BYNJWEBRSA-N
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Description

Ensifentrine, also known as RPL554, is an investigational, first-in-class, inhaled dual inhibitor of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). It combines bronchodilator and non-steroidal anti-inflammatory actions in a single compound . It is currently under development for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD) .


Chemical Reactions Analysis

While specific chemical reactions involving Ensifentrine are not available, it’s known that Ensifentrine is an inhaled first-in-class dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 with IC50s of 0.4 nM and 1479 nM, respectively .


Physical And Chemical Properties Analysis

Ensifentrine is a solid compound . Its solubility in DMSO is ≥ 10 mg/mL . The density of Ensifentrine is 1.3±0.1 g/cm3 .

Scientific Research Applications

  • COPD Treatment : Ensifentrine has shown promise as a treatment for COPD. It is believed to increase airway caliber by relaxing smooth muscle and may also suppress airway inflammatory responses. However, more solid studies are needed to correctly place this molecule in the current COPD therapeutic armamentarium, and its anti-inflammatory profile in COPD patients needs further clarification (Cazzola et al., 2019).

  • Symptom Improvement in COPD : In a study, ensifentrine significantly improved bronchodilation and symptoms in patients with moderate to severe COPD, demonstrating an early and meaningful effect on dyspnea (Watz et al., 2020).

  • Effectiveness Irrespective of Smoking Status : Ensifentrine improved lung function in patients with moderate to severe COPD, regardless of their smoking status or the presence of chronic bronchitis (Rheault et al., 2020).

  • Potential Use in Asthma : While initially under development for treating COPD, ensifentrine may also be an option for asthma treatment. Its role, whether as an add-on therapy for acute exacerbations or regular maintenance, needs further investigation (Cazzola et al., 2018).

  • Tiotropium Therapy Addition : When added to tiotropium therapy in COPD patients, ensifentrine showed improvements in lung function and quality of life over a 4-week period, with a safety profile similar to placebo (Ferguson et al., 2021).

  • Effect on CF Airway Inflammation : Ensifentrine may have anti-inflammatory effects in cystic fibrosis airways, particularly when used in combination with β2-adrenergic agonists or corticosteroids. It reduced the production of proinflammatory cytokines in CF bronchial epithelial cells, mainly due to its PDE4 inhibitory action (Turner et al., 2020).

  • Asthma Treatment Efficacy : In patients with asthma, single-dose ensifentrine demonstrated dose-dependent bronchodilation and was effective as a therapeutic dose of nebulised salbutamol. It was well-tolerated and did not show the characteristic β2-agonist systemic adverse effects (Bjermer et al., 2019).

Future Directions

Ensifentrine shows promise as a novel drug for treating patients with COPD . The U.S. Food and Drug Administration (FDA) is reviewing Verona’s request for approval of ensifentrine as a maintenance COPD treatment. The decision is expected in June 2024 . If approved, Verona expects to launch it in the second half of next year .

properties

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183983
Record name RPL-554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ensifentrine

CAS RN

298680-25-8, 1884461-72-6
Record name N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298680-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RPL-554
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensifentrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RPL-554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENSIFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
COc1cc2c(cc1OC)-c1cc(=Nc3c(C)cc(C)cc3C)n(CCN)c(=O)n1CC2
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Synthesis routes and methods II

Procedure details

Sodium cyanate (6.0 g, 0.092 mol) in water (100 ml) was added dropwise to a stirred solution of 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, prepared according to Preparation 4 above (20.0 g, 0.046 mol) in water (600 ml) and 1N HCl (92 ml) at 80° C. After stirring for 2 h at 80° C. the mixture was cooled in an ice-bath and basified with 2N NaOH. The mixture was extracted with dichloromethane (3×200 ml) and the combined extract was dried (MgSO4) and evaporated in vacuo. The resulting yellow foam was purified by column chromatography on silica gel eluting with CH2Cl/MeOH (97:3) and triturated with ether to obtain the title compound as a yellow solid, 11.9 g, 54%.
Quantity
6 g
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Name
9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
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92 mL
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600 mL
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